molecular formula C46H64N14O14 B3028734 Experimental Allergic Encephalitogenic Peptide (human)

Experimental Allergic Encephalitogenic Peptide (human)

Cat. No.: B3028734
M. Wt: 1037.1 g/mol
InChI Key: PMYPSYZBJKQBOS-RNQSNQQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Encephalitogenic Peptides in Experimental Autoimmune Encephalomyelitis

The identification of encephalitogenic peptides traces back to seminal work in the 1960s, when researchers isolated myelin basic protein fragments capable of inducing experimental autoimmune encephalomyelitis. Early studies demonstrated that pepsin digestion of human myelin basic protein yielded two overlapping peptides (15- and 22-amino acid sequences) that retained full encephalitogenic activity. These peptides induced delayed hypersensitivity reactions in guinea pigs without triggering antibody production, highlighting the centrality of cell-mediated immunity in disease pathogenesis. The critical encephalitogenic determinant was localized to the sequence Ser-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gln-Lys , with structural analyses revealing that even single amino acid substitutions could abrogate or enhance pathogenicity.

A pivotal advancement occurred with the synthesis of the nonapeptide Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Lys , which replicated the encephalitogenic properties of native myelin basic protein. This synthetic peptide enabled precise investigations into major histocompatibility complex binding, T-cell receptor interactions, and epitope spreading mechanisms. Notably, substitution of tryptophan at position 3 with alanine produced an analogue that prevented experimental autoimmune encephalomyelitis despite retaining MHC-binding capacity, underscoring the exquisite structure-function relationship governing autoimmune activation.

Table 1: Key Encephalitogenic Peptides in Experimental Autoimmune Encephalomyelitis Research

Peptide Sequence Source Biological Effect Reference
Ser-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gln Human myelin basic protein Induces EAE via CD4+ T-cell activation
Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Lys Synthetic nonapeptide Binds MHC II, activates encephalitogenic T-cells
Ac1-11 [4A] (Ala substitution) Modified MBP peptide Prevents EAE by altering T-cell recognition

Role in Modeling Multiple Sclerosis Pathogenesis

The human encephalitogenic peptide has become indispensable for studying multiple sclerosis pathophysiology due to its capacity to mirror key disease features:

  • Autoimmune Demyelination : Immunization with the peptide induces CD4+ T-cell infiltration into the central nervous system, macrophage activation, and subsequent myelin sheath destruction.
  • Epitope Spreading : Chronic experimental autoimmune encephalomyelitis models demonstrate secondary immune responses against endogenous myelin epitopes, replicating the antigenic broadening observed in multiple sclerosis relapses.
  • Neuroaxonal Injury : Progressive motor deficits in peptide-induced experimental autoimmune encephalomyelitis correlate with axonal transection and oligodendrocyte apoptosis, paralleling multiple sclerosis pathology.

Table 2: Comparative Features of Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis

Feature Experimental Autoimmune Encephalomyelitis Multiple Sclerosis
Induction Mechanism Active immunization with myelin peptides Spontaneous autoimmune activation
Primary Immune Mediators CD4+ Th1/Th17 cells, macrophages CD4+/CD8+ T-cells, B-cells
Demyelination Pattern Perivascular and subpial lesions Confluent white matter plaques
Blood-Brain Barrier Integrity Acute breakdown during disease induction Chronic intermittent disruption
Remyelination Capacity Limited, species-dependent Partial, inversely correlates with age

Mechanistically, the peptide binds MHC class II molecules on antigen-presenting cells, triggering clonal expansion of autoreactive T-cells that cross the blood-brain barrier. Once in the central nervous system, these cells recognize endogenous myelin basic protein, perpetuating inflammation through cytokine release (e.g., IFN-γ, IL-17) and recruitment of innate immune effectors. The resulting neuroinflammation produces demyelination, astrogliosis, and neuroaxonal loss—hallmarks shared with multiple sclerosis.

Recent refinements to the experimental autoimmune encephalomyelitis paradigm emphasize three-compartment dynamics:

  • Afferent compartment : Peripheral lymph nodes where naïve T-cells first encounter the encephalitogenic peptide.
  • Target compartment : Central nervous system parenchyma sustaining immune-mediated injury.
  • Draining compartment : Cervical lymph nodes and spleen that process CNS-derived antigens, modulating subsequent immune responses.

This model explains how peptide immunization initiates a self-sustaining autoimmune loop, with neuroantigen drainage to peripheral lymphoid organs generating secondary autoreactive T-cell populations. Such findings have direct implications for understanding multiple sclerosis progression, particularly the transition from relapsing-remitting to secondary progressive disease.

Properties

IUPAC Name

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYPSYZBJKQBOS-RNQSNQQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1037.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Experimental Allergic Encephalitogenic Peptide (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Experimental Allergic Encephalitogenic Peptide (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and correct sequence .

Chemical Reactions Analysis

Key Structural Modifications and Biological Impact

Chemical alterations to the EAE peptide’s structure significantly affect its encephalitogenic activity:

Residue-Specific Modifications

  • Tryptophan (Trp) Alteration :

    • Substitution or oxidation of Trp in the native peptide abolishes encephalitogenicity but retains cellular immunity to the native protein .

    • Example: Nonencephalitogenic protein (NEP), created by modifying Trp, fails to induce EAE but triggers cross-reactive immune responses .

  • C-Terminal Lysine Removal :

    • Peptides lacking the terminal lysine (e.g., 12–20 sequence) inhibit histological EAE when pre-administered with Freund’s adjuvant .

Adjuvant-Dependent Reactions

  • The peptide’s encephalitogenic activity requires co-administration with Freund’s Complete Adjuvant (FCA):

    • EAE Induction : 30 µg of peptide + FCA induces lethal EAE in 33% of guinea pigs within 9–19 days .

    • Inhibition : Pre-treatment with the 12–20 peptide in FCA blocks histological EAE in later HEP/FCA-challenged animals .

Cross-Linking for Tolerance Induction

  • Ethylene carbodiimide-mediated coupling of EAE peptide to splenocytes induces antigen-specific tolerance:

    • Mechanism : Carbodiimide activates carboxyl groups on the peptide, forming stable amide bonds with cell surface amines .

    • Outcome : Reduces T-cell proliferation and cytokine production (IFN-γ, TNF-α) in SJL/J mice .

Antibody and Cellular Immunity

  • Synthetic EAE peptides fail to elicit antibodies against iodine-125-labeled HEP or delayed hypersensitivity reactions .

  • Cellular immunity to the native protein is dissociated from encephalitogenicity:

    • Animals immunized with encephalitogenic peptides develop EAE without anti-HEP immunity .

    • Nonencephalitogenic peptides (e.g., NEP) trigger anti-HEP immunity without EAE .

Cytokine Modulation

  • Human C-reactive protein (CRP) inhibits EAE peptide-induced T-cell proliferation and inflammatory cytokine production (TNF-α, IFN-γ) at concentrations ≥25 µg/mL .

Physicochemical Stability

  • Thermal Degradation : No explicit data, but the peptide’s multiple charged residues (Glu, Arg) suggest susceptibility to hydrolysis under extreme pH .

  • Storage : Lyophilized form stable at -20°C; reconstituted solutions require use within 24 hours to prevent aggregation .

Biological Activity

The Experimental Allergic Encephalitogenic Peptide (human) is a synthetic peptide derived from myelin proteins, primarily associated with the pathogenesis of multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This peptide is instrumental in studying autoimmune responses and the mechanisms underlying demyelination in the central nervous system (CNS).

The biological activity of the Experimental Allergic Encephalitogenic Peptide (EAE) involves its role as an antigen that can induce EAE in susceptible animal models. The peptide elicits an immune response characterized by the activation of T cells, which subsequently leads to inflammation and demyelination.

  • T Cell Activation : Upon immunization with the peptide, T cells proliferate and produce pro-inflammatory cytokines, particularly Th1 cytokines, which are crucial for the development of EAE .
  • Cytokine Profile : The peptide influences the cytokine milieu, promoting a shift towards a Th1 response, which is associated with autoimmune pathology in MS .

Induction of EAE

In various studies, administration of the Experimental Allergic Encephalitogenic Peptide has been shown to induce EAE in rodent models. For instance:

  • Guinea Pig Studies : Immunization with encephalitogenic peptides resulted in significant cellular immunity to the brain protein but not to non-encephalitogenic variants. This suggests a specific immune response directed towards the encephalitogenic determinants .
  • Mouse Models : Mice immunized with human MOG 35-55 exhibited weak clinical signs of EAE compared to those immunized with rodent equivalents, indicating species-specific differences in immunogenicity and encephalitogenicity .

Case Studies

Several case studies have illustrated the effects of this peptide on immune responses:

  • Study on Liposome Encapsulation : A study demonstrated that liposome-encapsulated versions of myelin basic protein peptides significantly reduced disease severity in EAE models by modulating immune responses and enhancing neuroprotection through brain-derived neurotrophic factor production .
  • Clinical Trials : Phase I trials using peptide vaccinations have shown varying results; while some reported safety and tolerability, others indicated potential exacerbation of symptoms due to enhanced T cell responses against specific myelin peptides .

Comparative Data

The following table summarizes key findings from studies involving the Experimental Allergic Encephalitogenic Peptide:

StudyModelKey FindingsOutcome
Guinea PigInduction of cellular immunity to EP but not NEPEAE developed with encephalitogenic peptides
Dark Agouti RatsLiposome-encapsulated peptides reduced disease scoreSignificant therapeutic effect observed
Human MS PatientsPhase I trials showed safety but variable efficacySome exacerbations noted

Scientific Research Applications

The Experimental Allergic Encephalitogenic Peptide is derived from myelin proteins and is instrumental in studying autoimmune responses. Its biological activity includes:

  • T Cell Activation : The peptide induces a robust immune response characterized by T cell proliferation and the production of pro-inflammatory cytokines, particularly Th1 cytokines, which are crucial for EAE development .
  • Cytokine Profile Modulation : The peptide shifts the cytokine milieu towards a Th1 response, associated with autoimmune pathology in MS .

Induction of EAE

The peptide has been shown to effectively induce EAE in various rodent models:

  • Guinea Pig Studies : Immunization with encephalitogenic peptides resulted in significant cellular immunity specific to brain proteins .
  • Mouse Models : Studies indicate that mice immunized with human MOG 35-55 exhibit varying clinical signs compared to those immunized with rodent equivalents, highlighting species-specific immunogenicity differences .

Case Studies

Several studies have demonstrated the utility of the Experimental Allergic Encephalitogenic Peptide in understanding and treating autoimmune conditions:

  • Liposome Encapsulation Study : Research showed that liposome-encapsulated myelin basic protein peptides reduced disease severity in EAE models by modulating immune responses and enhancing neuroprotection through brain-derived neurotrophic factor production .
  • Anaphylaxis Prevention : A study focused on engineered altered peptide ligands (APL) that prevent anaphylaxis while maintaining T cell tolerance. Administration of these APLs during ongoing EAE led to rapid remission of clinical signs without adverse effects .

Comparative Data

The following table summarizes key findings from studies involving the Experimental Allergic Encephalitogenic Peptide:

Study TypeFindingsNotes
Guinea Pig ImmunizationSignificant cellular immunity to brain proteinsSpecific immune response observed
Mouse Model ImmunizationVarying clinical signs based on peptide variantSpecies-specific immunogenicity differences
Liposome EncapsulationReduced disease severity through neuroprotectionEnhanced immune modulation noted
APL AdministrationComplete protection from EAE induction; rapid remission during active diseaseNo adverse effects linked to cytokine release

Comparison with Similar Compounds

Natural Encephalitogenic Peptides

  • MBP Peptide 114–122 (Human EAE-Peptide) :

    • Sequence : HSLGKWLGH (positions 114–122 of MBP).
    • Mechanism : Binds to MHC class II (e.g., HLA-DR in humans) and activates encephalitogenic CD4+ T cells .
    • Species Specificity : Highly active in guinea pigs and rodents, with potency dependent on MHC haplotypes .
  • MBP Peptide 1–20: Sequence: N-terminal fragment of MBP (residues 1–20). Effect: Non-encephalitogenic in guinea pigs; fails to inhibit or induce EAE .
  • PLP Peptide 139–151 :

    • Sequence : HSLGKWLGHPDKF (proteolipid protein residues 139–151).
    • Mechanism : Induces EAE in SJL/J mice via I-Aˢ–restricted T cells. Shares TCR contact residues (Trp⁴⁴, His¹⁴⁷) with MBP 114–122 but differs in MHC anchor residues (Leu¹⁴⁵, Pro¹⁴⁸) .
  • MOG Peptide 35–55 :

    • Sequence : MEVGWYRSPFSRVVHLYRNGK (myelin oligodendrocyte glycoprotein residues 35–55).
    • Effect : Induces chronic EAE in C57BL/6 mice via I-Aᵇ binding .

Cross-Species Variations in Encephalitogenicity

  • Mammalian A1 Proteins : Contain the conserved motif Trp-X-X-X-X-Gln-Lys/Arg, critical for EAE induction in guinea pigs. Substitution of Gln¹²¹ with His in chicken A1 reduces activity 100–1,000-fold .
  • Human vs. Rat MBP : Arg¹²² in human MBP replaces Lys¹²² in rat MBP, preserving encephalitogenicity due to conservative substitution .

Therapeutic and Non-Encephalitogenic Analogues

Competitive MHC-Binding Peptides

  • AcN1–11 and N1–20: Non-encephalitogenic MBP fragments that block MHC class II (I-Aᵘ) binding of encephalitogenic AcN1–11 in PL/J mice, preventing T cell activation .
  • Peptide 44–89 : Inhibits EAE in guinea pigs by competing with encephalitogenic epitopes for MHC binding, likely via a distinct inhibitory site within residues 44–89 of MBP .

TCR Antagonist Peptides

  • PLP 139–151 (Leu¹⁴⁴/Arg¹⁴⁷) : Substitution of TCR contact residues (Trp→Leu, His→Arg) converts an encephalitogenic peptide into a TCR antagonist, suppressing EAE in SJL/J mice .

Cyclized Peptides

  • Cyclized PLP 139–151 : Reduced encephalitogenicity due to constrained conformation, impairing MHC/TCR interactions .

Key Research Findings

Structural Determinants of Encephalitogenicity

  • Conserved Motif : Encephalitogenic peptides from MBP, PLP, and MOG in Biozzi ABH mice share the motif X-S/T-X-X-X-X-H/Y, critical for MHC class II (H-2Ag⁷) binding .
  • TCR Contact Residues : Trp and His in MBP 114–122 and PLP 139–151 are essential for TCR activation .

Therapeutic Efficacy of Analogues

  • MHC Blockers : Peptides like N1–20 reduce EAE incidence by >80% in PL/J mice .
  • TCR Antagonists : PLP 139–151 (Leu¹⁴⁴/Arg¹⁴⁷) prevents clinical EAE when administered at disease onset .

Data Tables

Table 1: Structural and Functional Comparison of Encephalitogenic Peptides

Peptide Source Protein Sequence/Residues MHC Restriction Encephalitogenicity Key Residues Reference
EAE-Peptide (human) MBP 114–122 (HSLGKWLGH) HLA-DR High (Guinea pigs) Trp¹¹⁷, His¹²²
PLP 139–151 PLP 139–151 (HSLGKWLGHPDKF) I-Aˢ High (SJL/J mice) Trp¹⁴⁴, His¹⁴⁷
MOG 35–55 MOG 35–55 I-Aᵇ High (C57BL/6 mice) Tyr⁴⁰, Arg⁴⁶

Table 2: Therapeutic Peptide Analogues

Peptide Modification Mechanism Efficacy in EAE Models Reference
PLP 139–151 (Leu/Arg) Trp¹⁴⁴→Leu, His¹⁴⁷→Arg TCR antagonism Blocks EAE in SJL/J mice
Cyclized PLP 139–151 Cyclization via disulfide Reduced MHC/TCR engagement Attenuates EAE severity
N1–20 Non-encephalitogenic MBP MHC competition 80% reduction in PL/J mice

Q & A

Q. How should researchers report negative results in peptide immunotherapy trials to avoid publication bias?

  • Methodological Answer: Pre-registering study protocols on platforms like ClinicalTrials.gov or Open Science Framework ensures transparency. Detailed reporting of experimental conditions (e.g., peptide solubility, storage temperature) in supplementary materials aids meta-analyses. The EQUATOR Network’s PRISMA guidelines for preclinical studies are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 2
Experimental Allergic Encephalitogenic Peptide (human)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.